molecular formula C15H10N4O3S2 B285390 N-(1,3-benzothiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(1,3-benzothiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B285390
M. Wt: 358.4 g/mol
InChI Key: BIMGQSKJYBJWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as BFA-12, is a synthetic compound that has been widely studied for its potential as an anticancer agent. It belongs to the family of benzothiazole compounds, which have been shown to possess a broad range of biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism of Action

The exact mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. However, it has been proposed that it acts by disrupting the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of histone deacetylases, which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to induce a variety of biochemical and physiological effects in cancer cells. It can inhibit cell proliferation, induce apoptosis, and disrupt the microtubule network. It has also been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-benzothiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments is its potent cytotoxic activity against a variety of cancer cell lines. It has also been shown to exhibit selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of using N-(1,3-benzothiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(1,3-benzothiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the investigation of its potential as a combination therapy with other anticancer agents. Finally, there is a need for further studies to elucidate the exact mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide and its potential as a therapeutic agent for cancer.

Synthesis Methods

N-(1,3-benzothiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be synthesized through a multi-step process that involves the condensation of 2-aminobenzothiazole with 2-bromoacetic acid, followed by the reaction with 5-(2-furyl)-1,3,4-oxadiazole-2-thiol. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that it exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to induce apoptosis, inhibit cell migration and invasion, and disrupt the microtubule network in cancer cells. In vivo studies have demonstrated that N-(1,3-benzothiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can inhibit tumor growth in mouse models of breast and lung cancer.

properties

Molecular Formula

C15H10N4O3S2

Molecular Weight

358.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H10N4O3S2/c20-12(17-14-16-9-4-1-2-6-11(9)24-14)8-23-15-19-18-13(22-15)10-5-3-7-21-10/h1-7H,8H2,(H,16,17,20)

InChI Key

BIMGQSKJYBJWNK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)C4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)C4=CC=CO4

Origin of Product

United States

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